4-Chloro-5-methoxybenzo[d]thiazol-2-amine
Description
Overview of Benzothiazole (B30560) Scaffold Significance in Academic Chemistry
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a highly important class of heterocyclic compounds in academic and industrial chemistry. tandfonline.comtandfonline.com This structural motif is a cornerstone in the development of compounds with a wide array of applications, primarily due to its versatile chemical reactivity and significant biological activities. tandfonline.comresearchgate.net The presence of nitrogen and sulfur atoms in the five-membered thiazole ring, combined with the aromatic benzene ring, imparts unique electronic properties that make it a privileged scaffold in medicinal chemistry. researchgate.netnih.gov
Benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. tandfonline.compharmascholars.com The ability to easily introduce various substituents at different positions of the benzothiazole ring allows for the fine-tuning of its physicochemical and biological properties, making it a versatile building block in the design of new therapeutic agents and functional materials. pharmascholars.comrsc.org The structural diversity and proven biological potential of benzothiazoles continue to drive research into new synthetic methodologies and applications for this remarkable heterocyclic system. pharmascholars.com
Historical Context of 2-Aminobenzothiazole (B30445) Derivatives in Synthetic and Medicinal Chemistry Research
The history of 2-aminobenzothiazole derivatives is rich with developments in both synthetic and medicinal chemistry. Thiazole itself was first described in 1887, and its fusion with a benzene ring to form benzothiazole opened up a vast field of chemical exploration. pharmascholars.com 2-Aminobenzothiazoles, in particular, have long been recognized as highly versatile intermediates in organic synthesis. rsc.org The presence of a reactive amino group at the 2-position, along with the endocyclic nitrogen, provides two key sites for reaction with electrophilic reagents, facilitating the construction of a wide range of fused heterocyclic systems. rsc.orgnih.gov
From a medicinal chemistry perspective, the 2-aminobenzothiazole moiety is a crucial pharmacophore found in numerous biologically active molecules. ijpsr.com Historically, research has demonstrated that these derivatives possess significant therapeutic potential across various disease areas. For instance, they have been investigated for their anticancer, antifungal, and antimicrobial properties. nih.govnih.gov The discovery of the pharmacological profile of Riluzole, a 2-aminobenzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS), significantly heightened interest in this class of compounds. tandfonline.com The ease of synthesis and the potential for diverse functionalization have ensured that 2-aminobenzothiazole derivatives remain a focal point of research for the development of novel therapeutic agents. ijpsr.com
Rationale for Dedicated Academic Inquiry into 4-Chloro-5-methoxybenzo[d]thiazol-2-amine
The specific substitution pattern of this compound provides a clear rationale for dedicated academic investigation. The presence of a chloro group at the 4-position and a methoxy (B1213986) group at the 5-position on the benzene ring, in addition to the amino group at the 2-position of the thiazole ring, creates a unique electronic and steric environment. This distinct arrangement of functional groups is expected to modulate the biological activity of the benzothiazole core.
Research into this compound is driven by the potential for these substituents to enhance its therapeutic properties. For example, studies have explored its anti-inflammatory, antimicrobial, and anticancer activities. The chloro and methoxy groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The rationale for its study is therefore rooted in the hypothesis that this specific combination of substituents can lead to a compound with improved efficacy and selectivity for certain biological targets compared to other benzothiazole derivatives.
Scope and Objectives of Research Endeavors Focused on this compound
Research endeavors focused on this compound are multifaceted, encompassing its synthesis, characterization, and evaluation of its biological potential. A primary objective is the development of efficient and environmentally friendly synthetic routes. One common method involves the cyclization of substituted aniline (B41778) derivatives, such as 4-chloro-2-methoxyaniline, with ammonium (B1175870) thiocyanate.
The scope of research also includes a thorough investigation of its chemical reactivity. This involves studying reactions such as oxidation, reduction, and electrophilic substitution to understand how the compound can be further modified to create new derivatives with potentially enhanced activities.
A significant portion of the research is dedicated to exploring its medicinal chemistry applications. Key objectives include:
Antimicrobial Activity: Investigating its efficacy against various microbial strains, including Mycobacterium tuberculosis.
Anti-inflammatory Properties: Assessing its ability to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes.
Anticancer Potential: Evaluating its cytotoxicity against different cancer cell lines and elucidating the mechanisms of action, such as the induction of apoptosis.
These research efforts aim to establish this compound as a lead compound for the development of new therapeutic agents.
Chemical and Research Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 736894-42-1 |
| Molecular Formula | C8H7ClN2OS |
| IUPAC Name | 4-chloro-5-methoxy-1,3-benzothiazol-2-amine |
This table presents the basic chemical identifiers for the compound of interest.
Table 2: Summary of Investigated Biological Activities
| Activity | Target/Mechanism | Key Findings | Reference |
| Anti-inflammatory | Inhibition of COX enzymes | Potential therapeutic application for inflammatory diseases. | |
| Antimicrobial | Activity against Mycobacterium tuberculosis | Shows moderate activity, suggesting potential as a lead for new antitubercular agents. | |
| Anticancer | Induction of apoptosis in cancer cells | Demonstrates selective toxicity towards certain cancer cell lines. |
This table summarizes the key areas of biological research and findings related to this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-4-2-3-5-7(6(4)9)11-8(10)13-5/h2-3H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXFCXSACZJJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Methoxybenzo D Thiazol 2 Amine
Established Synthetic Pathways for the Benzothiazole (B30560) Core
The construction of the benzothiazole ring system is a well-established field in organic synthesis, with several reliable methods for its formation. These strategies are broadly applicable to a variety of substituted benzothiazoles, including 4-Chloro-5-methoxybenzo[d]thiazol-2-amine.
Ring-Closure Reaction Strategies
The most common and versatile methods for synthesizing the 2-aminobenzothiazole (B30445) core involve intramolecular cyclization reactions. One of the principal strategies is the oxidative cyclization of N-arylthioureas. nih.gov This method, often referred to as the Hugerschoff synthesis, typically involves the treatment of a substituted phenylthiourea with an oxidizing agent, such as bromine in an acidic medium, to induce ring closure. nih.gov
Another widely employed method is the condensation of a 2-aminothiophenol with a source of the C2-N unit. While this is more common for 2-substituted benzothiazoles, variations exist for the synthesis of the 2-amino derivatives. nih.gov Additionally, the reaction of ortho-halogenated anilines with dithiocarbamates or isothiocyanates provides an alternative route to the benzothiazole core. nih.gov
A summary of common ring-closure strategies is presented below:
| Reaction Type | Key Reactants | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Oxidative Cyclization of Arylthioureas | N-Arylthiourea | Br₂, Acetic Acid or Chloroform | nih.gov |
| Condensation Reaction | 2-Aminothiophenol | Cyanogen bromide, Thiourea derivatives | researchgate.net |
| From o-Haloanilines | 2-Haloaniline | Dithiocarbamates, Isothiocyanates, Metal catalysts (Cu, Pd) | nih.gov |
Precursor Design and Synthesis for this compound
Based on the established Hugerschoff synthesis, the logical precursor for this compound is N-(2-chloro-3-methoxyphenyl)thiourea . The synthesis of this key intermediate can be achieved through several standard methods.
The most direct approach involves the reaction of the corresponding aniline (B41778), 2-chloro-3-methoxyaniline , with a thiocyanating agent. This is typically accomplished by treating the aniline with an acid and a source of thiocyanate, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), to form the arylthiourea in situ before cyclization. nih.gov
Alternatively, N-arylthioureas can be prepared by the reaction of an arylamine with an isothiocyanate. For the synthesis of an unsubstituted N-arylthiourea, benzoylisothiocyanate can be reacted with the aniline, followed by hydrolysis to remove the benzoyl group.
Synthetic Route to the Precursor:
| Precursor | Starting Material | Reagents | Description |
|---|---|---|---|
| N-(2-chloro-3-methoxyphenyl)thiourea | 2-chloro-3-methoxyaniline | KSCN or NH₄SCN, Acid (e.g., HCl) | Formation of the thiourea from the corresponding aniline. |
| 2-chloro-3-methoxyaniline | 1. Benzoylisothiocyanate 2. Base (e.g., NaOH) for hydrolysis | Two-step process involving acylated isothiocyanate followed by deprotection. |
Advanced Synthetic Approaches to this compound
Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of benzothiazole synthesis. These approaches often involve the use of transition metal catalysts and the application of green chemistry principles.
Catalytic Reaction Development in Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of 2-aminobenzothiazoles, offering milder reaction conditions and broader substrate scope compared to classical methods. Various catalytic systems have been developed for the intramolecular oxidative C-S bond formation from N-arylthioureas.
Ruthenium(III) chloride (RuCl₃) has been shown to effectively catalyze the intramolecular oxidative coupling of N-arylthioureas to afford 2-aminobenzothiazoles in high yields. nih.govresearchgate.net Similarly, palladium catalysts, such as Pd(OAc)₂ and Pd(PPh₃)₄, have been employed for the oxidative cyclization of N-aryl-N',N'-dialkylthioureas and for the coupling of 2-haloanilines with dithiocarbamates. nih.gov Nickel(II) catalysts also provide an efficient and cost-effective option for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.gov
| Catalyst System | Precursor Type | Key Advantages | Reference |
|---|---|---|---|
| RuCl₃ | N-Arylthioureas | High yields, direct synthesis | nih.govresearchgate.net |
| Pd(OAc)₂ or Pd(PPh₃)₄ | N-Aryl-N',N'-dialkylthioureas or 2-Haloanilines | High efficiency, applicable to diverse precursors | nih.gov |
| Ni(II) Catalysts | N-Arylthioureas | Cost-effective, good to excellent yields | nih.gov |
| Copper Catalysts (e.g., CuO, Cu(OAc)₂) | 2-Haloanilines and Dithiocarbamates | Effective for less reactive haloanilines (e.g., bromoanilines) | nih.gov |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of benzothiazoles, this includes the use of alternative energy sources, environmentally benign solvents, and reusable catalysts. nih.gov
Microwave irradiation has been successfully applied to accelerate the synthesis of 2-substituted benzothiazoles, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.com Ultrasound-assisted synthesis is another energy-efficient technique that has been used for the one-pot synthesis of benzothiazoles in aqueous media. researchgate.net
The replacement of volatile and hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a key aspect of green synthetic design. nih.govmdpi.com The use of solid-supported or heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of these synthetic routes. mdpi.com
Derivatization Strategies of this compound
The 2-amino group of the benzothiazole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The reactivity of this group is influenced by the electronic properties of the benzothiazole ring system. nih.gov
N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For instance, N-acetylation can be achieved using acetic acid, providing a greener alternative to more reactive and hazardous acetylating agents like acetic anhydride or acetyl chloride. umpr.ac.idarabjchem.org This reaction leads to the formation of N-(4-Chloro-5-methoxybenzo[d]thiazol-2-yl)amides.
N-Alkylation: N-alkylation of the 2-amino group can be performed using alkyl halides. aip.org Selective N-alkylation can be achieved using catalysts like mixed oxides (e.g., Al₂O₃–OK) at room temperature. aip.org This allows for the introduction of various alkyl or substituted alkyl chains.
Palladium-Catalyzed Cross-Coupling: The chloro substituent at the 4-position of the benzothiazole ring offers a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This would enable the introduction of aryl or heteroaryl groups at this position, significantly expanding the structural diversity of the derivatives. Such reactions are well-established for other halogenated benzothiazoles and would likely be applicable to this scaffold. nih.gov
| Derivatization Reaction | Reactive Site | Typical Reagents | Product Type | Reference |
|---|---|---|---|---|
| N-Acylation | 2-Amino group | Acid chlorides, Anhydrides, Carboxylic acids | Amides | nih.govumpr.ac.id |
| N-Alkylation | 2-Amino group | Alkyl halides, Catalysts (e.g., Al₂O₃–OK) | Secondary or Tertiary Amines | aip.orgaip.org |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | 4-Chloro group | Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Heteroaryl derivatives | nih.govnih.gov |
Modification at the 2-Amine Position
The primary amine group at the C-2 position of the thiazole (B1198619) ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups through acylation, alkylation, and other transformations. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.
N-Acylation Reactions: The nucleophilic 2-amino group readily reacts with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. For instance, the reaction of 2-aminobenzothiazole derivatives with chloroacetyl chloride in an appropriate solvent like dry benzene (B151609) can yield 2-chloroacetamido-benzothiazoles. These intermediates can be further reacted with amines, such as 4-hydroxypiperidine or N-methylpiperazine, in the presence of a base like sodium carbonate, to produce N-substituted aminoacetamido derivatives.
Table 1: Examples of N-Acylation and Subsequent Substitution Reactions on Aminothiazole Cores
| Acylating Agent | Subsequent Nucleophile | Reaction Conditions | Product Type |
|---|---|---|---|
| Chloroacetyl chloride | 4-Hydroxypiperidine | Reflux in ethanol with Na2CO3 | 2-(N-(4-hydroxypiperidinyl)acetamido)thiazole derivative |
N-Alkylation Reactions: While direct N-alkylation of 2-aminobenzothiazoles can sometimes be challenging due to the potential for competing reactions at the ring nitrogen, specific conditions can favor the formation of N-alkylated products. These reactions typically involve the use of alkyl halides in the presence of a base. The resulting secondary or tertiary amines can exhibit distinct biological profiles compared to their primary amine precursors.
Regioselective Transformations of the Benzene Moiety
The benzene portion of the this compound scaffold is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing chloro, methoxy (B1213986), and the fused thiazole ring substituents play a crucial role in determining the position of incoming electrophiles.
Nitration: Nitration of the benzene ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is dictated by the directing effects of the substituents. For instance, in the synthesis of 2-amino-4-chloro-5-nitrophenol from 2-amino-4-chlorophenol, a nitration step is performed on an intermediate 5-chloro-2-methylbenzoxazole, demonstrating the feasibility of introducing a nitro group onto a substituted benzene ring within a fused heterocyclic system. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Table 2: Potential Regioselective Reactions on the Benzene Moiety
| Reaction Type | Reagents | Potential Position of Substitution | Influencing Factors |
|---|---|---|---|
| Halogenation | X2, Lewis Acid or Enzymatic | C-6 or C-7 | Directing effects of -Cl, -OCH3, and thiazole ring |
Development of Novel Analogues
The structural framework of this compound serves as a valuable starting point for the synthesis of novel and structurally diverse analogues with tailored properties.
Mannich Reaction: The Mannich reaction offers a pathway to introduce aminomethyl groups. This one-pot, three-component condensation reaction typically involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. For 2-aminothiazole derivatives, this can lead to the formation of novel N-substituted analogues with potential biological activities.
Multicomponent Reactions: The development of novel analogues can be expedited through the use of multicomponent reactions. These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering efficiency and atom economy. By employing this compound as one of the components, a wide array of structurally diverse compounds can be generated.
Synthesis of Fused-Ring Systems: The inherent reactivity of the 2-aminobenzothiazole core can be exploited to construct more complex, fused heterocyclic systems. For example, reactions with bifunctional reagents can lead to the formation of triazoles, pyrimidines, or other fused rings, significantly expanding the chemical space accessible from this starting material.
Table 3: Strategies for the Development of Novel Analogues
| Synthetic Strategy | Key Reagents/Reaction Type | Potential Outcome |
|---|---|---|
| Mannich Reaction | Formaldehyde, Secondary Amine | N-aminomethylated derivatives |
| Multicomponent Reactions | Varies (e.g., Ugi, Biginelli) | Structurally complex and diverse analogues |
Mechanistic Organic Chemistry and Reactivity Profiles of 4 Chloro 5 Methoxybenzo D Thiazol 2 Amine
Electrophilic and Nucleophilic Reactivity of the Benzothiazole (B30560) System
The benzothiazole ring is an electron-rich heterocyclic system. nih.gov Theoretical studies on benzothiazole and its derivatives indicate that the distribution of electron density is not uniform, leading to distinct sites for electrophilic and nucleophilic attack. researchgate.netccsenet.org
Electrophilic Character: In the unsubstituted benzothiazole molecule, the carbon atom at position 2 (C2), situated between the sulfur and nitrogen atoms, is the most electrophilic center and is susceptible to nucleophilic attack. researchgate.netccsenet.org The presence of the electron-donating amino group at C2 in 4-Chloro-5-methoxybenzo[d]thiazol-2-amine, however, mitigates this electrophilicity. Nucleophilic attack on this specific compound is more likely to be directed at other positions or involve displacement of the chloro substituent under certain conditions. Electrophilic substitution reactions are generally directed towards the benzene (B151609) portion of the molecule, with positions 4, 5, 6, and 7 being potential sites for attack, governed by the directing effects of the existing substituents. chemistryjournal.net
Table 1: Predicted Reactivity Sites in this compound
| Site | Type of Reactivity | Influencing Factors |
|---|---|---|
| N3-atom | Nucleophilic | Lone pair availability, inherent property of the thiazole (B1198619) ring. researchgate.netccsenet.org |
| C2-amino group | Nucleophilic | High electron density on the exocyclic nitrogen atom. nih.gov |
| Benzene Ring | Nucleophilic (for Electrophilic Aromatic Substitution) | Activated by the methoxy (B1213986) and amino groups; deactivated by the chloro group and fused thiazole ring. chemistryjournal.netmdpi.com |
| C2-atom | Electrophilic (reduced) | Inherently electrophilic but moderated by the C2-amino group. researchgate.netccsenet.org |
Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous benzothiazole derivatives.
Reaction Kinetics: The rate of chemical transformations involving benzothiazoles is highly dependent on the nature of the substituents. Kinetic studies on the oxidation of various benzothiazole derivatives have shown a clear trend in reactivity based on the electronic properties of the substituents. iosrjournals.org For instance, the oxidation rate of benzothiazoles by chloramine-T was found to follow the order: methoxy-substituted > unsubstituted > nitro-substituted. iosrjournals.org This suggests that the electron-donating methoxy group in this compound would likely accelerate reactions such as oxidation compared to an unsubstituted counterpart, while the electron-withdrawing chloro group would have a retarding effect.
In enzyme inhibition studies, which provide another perspective on reaction kinetics, substituted benzothiazoles have been shown to act as inhibitors of enzymes like aldehyde oxidase. tandfonline.comtandfonline.com The inhibitory properties were found to increase with the substitution of a methyl or chloro group at the 2-position. tandfonline.com
Thermodynamic Considerations: Thermodynamic properties, such as heat capacity and enthalpy of fusion, have been determined for the parent benzothiazole molecule and some simple derivatives. researchgate.netacs.orgnist.gov Computational studies using Density Functional Theory (DFT) provide further thermodynamic insights. mdpi.com These studies calculate properties like the HOMO-LUMO energy gap (ΔE), which relates to the kinetic stability and reactivity of a molecule. A smaller energy gap generally implies higher reactivity. mdpi.com For a series of studied benzothiazoles, the ΔE values were in the range of 4.46–4.73 eV. mdpi.com The specific combination of chloro, methoxy, and amino groups in this compound would determine its unique HOMO-LUMO gap and consequent thermodynamic stability.
Table 2: Kinetic Data for Related Benzothiazole Reactions
| Reaction Type | Substrate/Inhibitor | Observation | Reference |
|---|---|---|---|
| Oxidation | 2-(4-methoxyphenyl)-benzothiazole | Higher reaction rate compared to unsubstituted and nitro-substituted analogs. | iosrjournals.org |
| Enzyme Inhibition | 2-Chlorobenzothiazole | Increased inhibitory properties against aldehyde oxidase compared to benzothiazole. | tandfonline.com |
| Enzyme Inhibition | Benzoxazole | Found to be a substrate for aldehyde oxidase, indicating potential for metabolic transformation. | tandfonline.com |
Heterocyclic Ring-Opening and Rearrangement Pathways
The benzothiazole ring, while aromatic and generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations provide pathways to structurally diverse molecules.
Ring-Opening:
Oxidative Ring-Opening: Treatment of benzothiazole derivatives with strong oxidizing agents can lead to the cleavage of the thiazole ring. For example, an oxidative ring-opening of benzothiazole to an acylamidobenzene sulfonate ester has been achieved using magnesium monoperoxyphthalate in alcohol solvents. The proposed mechanism involves the opening of the thiazole ring followed by the oxidation of the resulting thiol group. researchgate.net
Nucleophile-Induced Ring-Opening: Strong nucleophiles can attack the electrophilic C2 carbon, leading to the cleavage of the C-S bond and opening of the thiazole ring. For instance, 6-nitrobenzothiazole (B29876) has been shown to react with methoxide (B1231860) ions to form a ring-opened 2-methoxymethylenamino-5-nitrophenyl methyl sulfide (B99878) after treatment with methyl iodide. rsc.org Similar pathways could be envisioned for this compound, although the C2-amino group would likely necessitate harsher conditions or different reagents.
Rearrangement Pathways:
Ring Contraction: Certain fused heterocyclic systems containing a 1,4-benzothiazine moiety are known to undergo ring contraction to the more stable 1,3-benzothiazole system. beilstein-journals.orgsemanticscholar.org This process can be induced by nucleophiles, oxidizing agents, or ultraviolet light. semanticscholar.org While this compound already possesses the 1,3-benzothiazole core, this reactivity highlights the thermodynamic preference for this isomeric arrangement.
Formal Acylation via Ring-Opening/Closing: A method for the formal acylation of benzothiazoles involves a sequence where the ring is first opened, followed by condensation and recyclization. organic-chemistry.org This demonstrates that the ring can participate in dynamic equilibria under certain reaction conditions, enabling functionalization that might not be directly achievable.
Investigating the Influence of Substituents on Reaction Mechanisms (Chloro, Methoxy, Amino)
The reactivity of this compound is a composite of the individual and collective electronic and steric effects of its three key substituents.
Amino Group (-NH₂ at C2): As a powerful electron-donating group (EDG) through resonance, the 2-amino group profoundly influences the molecule's reactivity.
Mechanism: It strongly activates the benzothiazole system, increasing the nucleophilicity of the N3 atom and the benzene ring. It also functions as a primary nucleophilic site for reactions like acylation and alkylation. nih.gov
Effect: The presence of the amino group generally directs electrophilic attack to the benzene ring and can facilitate reactions that might not occur on an unsubstituted benzothiazole. It also introduces the possibility of amino-imino tautomerism. chemistryjournal.net
Methoxy Group (-OCH₃ at C5): This is another strong electron-donating group acting through resonance.
Mechanism: It activates the benzene ring for electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho (position 6) and para (position 4, which is blocked) positions.
Effect: The methoxy group enhances the rate of electrophilic substitution on the benzene ring. Its effect is synergistic with the activating nature of the fused thiazole system. Studies on related compounds show that EDGs generally lead to higher yields in many synthetic reactions. mdpi.com
Chloro Group (-Cl at C4): The chloro substituent has a dual electronic nature.
Mechanism: It is electron-withdrawing through its inductive effect, which deactivates the benzene ring towards electrophilic attack. However, through resonance, it is an ortho, para-director.
Effect: The primary effect of the chloro group is the deactivation of the benzene ring, making electrophilic substitution slower than in its absence. Its position at C4 sterically hinders reactions at that site and electronically influences the adjacent C5 position. In nucleophilic aromatic substitution reactions, it can potentially act as a leaving group under forcing conditions.
Combined Influence: The net reactivity for electrophilic aromatic substitution is a balance between the strong activating effects of the methoxy and amino groups and the deactivating effect of the chloro group. The most likely position for electrophilic attack on the benzene ring is C6, which is ortho to the activating methoxy group and para to the activating fused ring system, while being meta to the deactivating chloro group.
Stereochemical Aspects of Reactions Involving Chiral Derivatives
While this compound is an achiral molecule, stereochemistry becomes a critical consideration when it is converted into chiral derivatives or used in asymmetric synthesis.
Creation of Chiral Centers:
Chirality can be introduced by reactions that create a new stereocenter. For example, if the amino group were to be part of a reaction that forms a new chiral carbon in its side chain, a pair of enantiomers or diastereomers could be formed.
The benzothiazole nucleus itself can be part of a larger chiral structure. Recently, the synthesis of chiral monofluoroborates containing a stereogenic boron atom directly linked to a benzothiazole scaffold has been reported, demonstrating that the heterocyclic core can be a component of a novel chiral system. nih.gov
Asymmetric Synthesis:
The use of chiral catalysts can induce stereoselectivity in reactions involving the benzothiazole derivative. For example, N-heterocyclic carbene (NHC) catalyzed reactions have been used for the highly stereoselective synthesis of pyrimido[2,1-b]benzothiazole derivatives, achieving excellent diastereomeric and enantiomeric excesses. nih.gov Such strategies could potentially be applied to reactions involving this compound to produce single enantiomers of a desired product.
Importance of Stereochemistry: The three-dimensional arrangement of atoms is crucial for biological activity. For many pharmaceutical agents, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful, as famously exemplified by thalidomide. tru.ca Therefore, if this compound were to be used as a scaffold for developing new biologically active compounds, controlling the stereochemistry of its derivatives would be of paramount importance.
Advanced Spectroscopic and Structural Elucidation Research of 4 Chloro 5 Methoxybenzo D Thiazol 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic molecules, including 4-Chloro-5-methoxybenzo[d]thiazol-2-amine. This technique provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary information regarding the chemical environment of hydrogen and carbon atoms within the molecule. For derivatives of 2-aminobenzothiazole (B30445), the aromatic protons typically appear in the range of δ 7.0-8.0 ppm in ¹H NMR spectra. nih.govnih.gov The protons of the methoxy (B1213986) group are expected to resonate as a singlet around δ 3.8-4.0 ppm. The amine protons can exhibit a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. nih.gov
In ¹³C NMR spectra, the carbons of the benzothiazole (B30560) ring system show signals in the aromatic region (δ 110-160 ppm). The carbonyl carbon in derivatives can be observed at approximately δ 165-167 ppm. nih.govnih.gov
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) is utilized to identify proton-proton couplings, revealing adjacent protons in the aromatic ring of the benzothiazole core.
HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying the positions of substituents like the chloro and methoxy groups by observing correlations between the methoxy protons and the adjacent aromatic carbons, as well as correlations from aromatic protons to quaternary carbons. The HMBC results are instrumental in confirming the predominant Z-hydrazone form in some benzothiazole derivatives, which is stabilized by an intramolecular hydrogen bond. rdd.edu.iq
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Identifies proton environments | Aromatic protons (δ 7.0-8.0 ppm), Methoxy protons (singlet, δ 3.8-4.0 ppm), Amine protons (broad singlet) |
| ¹³C NMR | Identifies carbon environments | Aromatic carbons (δ 110-160 ppm), Carbonyl carbons in derivatives (δ 165-167 ppm) |
| COSY | Reveals H-H couplings | Correlations between adjacent aromatic protons |
| HMQC | Correlates directly bonded C-H | Links aromatic proton signals to their corresponding carbon signals |
| HMBC | Shows long-range C-H couplings | Confirms substituent positions and connectivity of the heterocyclic core |
While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. For compounds like this compound, ssNMR can be particularly valuable for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, it is possible to obtain information about molecular conformation and packing that is not accessible in solution.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. researchgate.net For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole (B1198619) ring and the oxygen of the methoxy group can act as acceptors. The chlorine atom can participate in halogen bonding. Understanding these interactions is crucial as they influence the material's physical properties, including melting point and solubility. The analysis of Hirshfeld surfaces is a modern tool used to visualize and quantify these intermolecular contacts within a crystal. nih.gov
| Interaction Type | Potential Participants in this compound |
| Hydrogen Bonding | Amino group (donor), Thiazole nitrogen (acceptor), Methoxy oxygen (acceptor) |
| Halogen Bonding | Chlorine atom |
| π-π Stacking | Benzothiazole ring system |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion. nih.gov The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule, with characteristic losses of substituents and cleavages of the heterocyclic ring system. For derivatives of 2-aminobenzothiazole, mass spectrometry has been used to confirm the structures of the synthesized compounds. researchgate.netbldpharm.com
| Functional Group | Expected IR Absorption (cm⁻¹) for this compound |
| N-H (amine) | ~3433 (stretch) |
| C-H (aromatic) | 3000-3100 (stretch) |
| C-H (methoxy) | 2850-2960 (stretch) |
| C=N (thiazole) | 1500-1650 (stretch) |
| C=C (aromatic) | 1450-1600 (stretch) |
| C-O (methoxy) | 1000-1300 (stretch) |
| C-Cl | 550-750 (stretch) |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental data regarding the chiroptical properties of this compound and its derivatives. Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is fundamental for the stereochemical characterization of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light, providing crucial information about the absolute configuration and conformational features of enantiomers and diastereomers.
Despite the synthesis and study of various substituted benzothiazole derivatives for other applications, specific research focusing on the stereochemistry of chiral derivatives of this compound using chiroptical methods has not been reported. The parent molecule, this compound, is itself achiral and therefore does not exhibit a CD or ORD spectrum. For chiroptical analysis to be relevant, a chiral center or element of chirality would need to be introduced into the molecular structure, for instance, through the addition of a chiral substituent.
While research exists on the stereochemical requirements of other classes of thiazole derivatives, such as 4-aryl-2-cycloalkylidenhydrazinylthiazoles, where diastereomers were separated and characterized, this work did not involve the specific benzothiazole scaffold . nih.gov The principles of chiroptical spectroscopy are well-established; ORD measures the variation of optical rotation with the wavelength of light, and CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org These techniques are powerful tools for determining the three-dimensional structure of chiral compounds.
However, without any published studies that have synthesized chiral derivatives of this compound and subjected them to CD or ORD analysis, no detailed research findings or data tables can be presented. The scientific community has yet to explore this specific area, and therefore, the stereochemical characterization of this class of compounds via chiroptical spectroscopy remains an open field for future investigation.
Theoretical and Computational Chemistry Studies of 4 Chloro 5 Methoxybenzo D Thiazol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy levels within the molecule, which in turn dictate its stability and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net For 4-Chloro-5-methoxybenzo[d]thiazol-2-amine, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. mdpi.com Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) to perform these calculations. nih.govresearchgate.netmdpi.com Such studies on related benzothiazole (B30560) derivatives have been used to analyze charge distribution, dipole moments, and thermodynamic properties, providing a comprehensive profile of the molecule's physical and chemical characteristics. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity of compounds. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For benzothiazole derivatives, a decrease in the HOMO-LUMO energy gap can signify enhanced charge transfer interactions within the molecule. researchgate.net FMO studies help predict the most probable sites for electrophilic and nucleophilic attacks. nih.gov
| Parameter | Description | Typical Calculated Value (eV) for related structures |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |
Note: The values presented are illustrative for related benzothiazole structures and are typically calculated using DFT methods. The exact values for this compound would require specific calculations. researchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations often focus on a static, minimum-energy structure, molecules in reality are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide insight into the flexibility of this compound and its behavior over time.
MD simulations model the physical movements of atoms and molecules, offering a view of the compound's dynamic evolution. nih.gov When studying the interaction of a ligand like a benzothiazole derivative with a protein, MD simulations are used to assess the stability of the ligand-protein complex. biointerfaceresearch.comacs.orgnih.gov A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. A stable RMSD value for the complex suggests that the ligand remains securely bound within the protein's active site. nih.gov
| Simulation Parameter | Description | Typical Result for Stable Complex |
| Simulation Time | The duration over which the molecular motion is simulated. | 100 ns |
| RMSD | Root Mean Square Deviation of the ligand-protein complex. | Fluctuates initially, then stabilizes, often below 3 Å. |
Note: This table illustrates typical parameters and outcomes for MD simulations of small molecule-protein complexes. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govmdpi.com
For this compound, theoretical vibrational spectra can be calculated and compared with experimental data to confirm its structure. researchgate.netnih.gov Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other approximations inherent in the theoretical model, leading to a good correlation between theoretical and experimental results. nih.govnih.gov Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict NMR chemical shifts (¹H and ¹³C), aiding in the assignment of experimental NMR spectra. mdpi.com
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | ~3400-3500 | ~3400-3500 |
| C=N Stretch (thiazole) | ~1600-1650 | ~1600-1650 |
| C-Cl Stretch | ~700-800 | ~700-800 |
| C-O Stretch (methoxy) | ~1200-1250 | ~1200-1250 |
Note: The wavenumbers are representative values for the specified functional groups and are based on DFT calculations for similar molecules. researchgate.netnih.govnih.gov
Molecular Modeling for Ligand-Target Interaction Hypothesis Generation
Molecular modeling techniques are instrumental in modern drug discovery for generating hypotheses about how a small molecule (ligand) might interact with a biological target, typically a protein. biointerfaceresearch.com For this compound, which belongs to a class of compounds known for diverse biological activities, these methods can predict potential protein targets and elucidate the structural basis for its activity. biointerfaceresearch.comnih.gov By understanding these interactions, researchers can rationally design more potent and selective derivatives.
Molecular Docking Simulations to Evaluate Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comresearchgate.netniscair.res.in The process involves placing the ligand into the protein's binding site and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). uomustansiriyah.edu.iqresearchgate.net A more negative score typically indicates a stronger, more favorable interaction.
In silico docking studies of this compound against various protein kinases or other enzymes could reveal its potential as an inhibitor. biointerfaceresearch.com The simulation not only provides a binding score but also details the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. nih.govnih.gov This information is critical for understanding the mechanism of action and for guiding further optimization of the compound. elsevier.comnih.gov
| Target Protein (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Protein Kinase (e.g., p56lck) | -8.5 | MET319 | Hydrogen Bond |
| LYS273 | Hydrogen Bond | ||
| ALA317 | Hydrophobic | ||
| DHPS Enzyme | -7.9 | LYS220 | Arene-H Interaction |
| SER222 | Hydrogen Bond |
Note: This table provides hypothetical docking results based on studies of similar benzothiazole derivatives against known protein targets. The specific binding affinity and interactions for this compound would depend on the chosen protein target. biointerfaceresearch.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies
The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a critical component in modern drug discovery, enabling the prediction of biological activity and the rational design of new, more potent compounds. For a molecule such as this compound, a QSAR study would aim to establish a mathematical correlation between its structural features and a specific biological activity, for instance, its potential as an anticonvulsant, anticancer, or antimalarial agent. nih.govchula.ac.thresearchgate.net The methodologies for developing such a model are systematic and involve several key stages, from data preparation and descriptor calculation to model building and rigorous validation.
A typical QSAR study commences with the compilation of a dataset of compounds with known biological activities, ideally a congeneric series that includes structural analogs of this compound. chula.ac.th The biological activity data, often expressed as IC50 or EC50 values, is typically converted to a logarithmic scale (e.g., pIC50) to ensure a more normal distribution for statistical analysis. researchgate.net
The subsequent and most crucial step is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. For a substituted benzothiazole like this compound, a wide array of descriptors would be calculated using specialized software such as Dragon or via quantum mechanical calculations using packages like Gaussian. nih.gov These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. researchgate.netresearchgate.net For instance, the presence of the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring of this compound would significantly influence these electronic parameters.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common examples. documentsdelivered.commdpi.com The substitution pattern on the benzothiazole core would be a key determinant of these steric properties.
Hydrophobic Descriptors: Lipophilicity, often represented by LogP (the logarithm of the partition coefficient between octanol and water), is a critical factor in a drug's ability to cross cell membranes. chula.ac.thimist.ma
Topological and 3D Descriptors: These describe the connectivity of atoms and the three-dimensional arrangement of the molecule. Examples include Burden eigenvalues (BCUT), GETAWAY descriptors, and RDF descriptors. nih.govmdpi.com
Once a comprehensive set of descriptors is calculated for all compounds in the series, the next phase is to build the mathematical model that links these descriptors to the biological activity. Several statistical methods can be employed for this purpose:
Multiple Linear Regression (MLR): This is one of the most common techniques used to generate a linear equation that describes the relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors). chula.ac.thresearchgate.net
Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. imist.ma
Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools that can capture more complex relationships between structure and activity. nih.govimist.ma
A critical aspect of QSAR model development is rigorous validation to ensure the model is statistically significant and has predictive power. documentsdelivered.comimist.ma This is achieved through various statistical metrics:
Coefficient of Determination (R²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 suggests a better fit. documentsdelivered.com
Cross-validation Coefficient (Q² or R²cv): Often determined using the leave-one-out (LOO) method, this metric assesses the model's internal predictive ability. documentsdelivered.comimist.ma
External Validation (R²test): The dataset is typically split into a training set (to build the model) and a test set (to evaluate its predictive performance on new data). The R²test value for the test set is a crucial indicator of the model's real-world applicability. imist.ma
The final QSAR model is presented as an equation. For example, a hypothetical MLR model for a series of benzothiazole derivatives might look like:
pIC50 = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)
Where β₀ is the intercept, and β₁, β₂, and β₃ are the regression coefficients for each descriptor. The sign and magnitude of these coefficients provide insight into which molecular properties are favorable or unfavorable for the desired biological activity. chula.ac.th For instance, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity. nih.gov
To illustrate the process, consider the following hypothetical data for a QSAR study on a series of benzothiazole analogs:
| Compound | pIC50 | LogP | LUMO (eV) | MR (cm³/mol) |
| Analog 1 | 5.2 | 2.5 | -1.8 | 65 |
| Analog 2 | 5.8 | 3.1 | -2.1 | 72 |
| Analog 3 | 4.9 | 2.2 | -1.5 | 60 |
| Analog 4 | 6.1 | 3.5 | -2.3 | 78 |
| This compound | 5.5 | 2.8 | -1.9 | 68 |
Based on such data, a statistical analysis would be performed to derive the QSAR equation and the associated validation statistics, as shown in the hypothetical table below:
| Statistical Parameter | Value |
| R² | 0.92 |
| Q² (LOO) | 0.85 |
| R²test | 0.88 |
| F-statistic | 45.6 |
| p-value | < 0.001 |
These hypothetical results would indicate a statistically robust and predictive QSAR model, which could then be used to predict the activity of new, unsynthesized derivatives of this compound and guide further drug design efforts.
Investigations into the Biological Activities and Molecular Mechanisms of 4 Chloro 5 Methoxybenzo D Thiazol 2 Amine and Its Derivatives in Vitro and Mechanistic Focus
Enzyme Inhibition Mechanism Studies
The enzymatic inhibitory potential of 4-chloro-5-methoxybenzo[d]thiazol-2-amine and its analogs has been a subject of scientific inquiry, particularly focusing on enzymes implicated in neurodegenerative diseases and inflammation.
Cholinesterase (AChE, BChE) Inhibitory Mechanisms
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy in the management of Alzheimer's disease. While direct kinetic studies on this compound are not extensively documented in publicly available literature, research on structurally related benzothiazole (B30560) derivatives provides insights into their potential as cholinesterase inhibitors. For instance, certain khellactone (B107364) coumarin (B35378) derivatives have been identified as reversible, mixed-type inhibitors of both AChE and BChE. semanticscholar.org This suggests that the benzothiazole scaffold can interact with both the catalytic and allosteric sites of these enzymes. The inhibitory mechanism often involves non-covalent interactions within the enzyme's active site gorge.
Monoamine Oxidase (MAO-A, MAO-B) Inhibition Mechanisms
Cyclooxygenase (COX-1, COX-2) Inhibition Mechanisms
The anti-inflammatory activity of this compound has been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. The inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity towards COX-2 is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition. While the specific inhibitory concentrations (IC50 values) and the kinetic mechanism for this compound have not been detailed in the available literature, the general mechanism for related inhibitors involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid to prostaglandin (B15479496) H2.
Cellular Assay Methodologies and Mechanistic Insights in vitro
The in vitro effects of this compound on cancer cells have been investigated to elucidate its potential as an anticancer agent. These studies typically involve cellular assays to measure proliferation, apoptosis, and cell cycle progression.
Modulation of Cellular Proliferation in Cancer Cell Lines
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. A significant finding is its cytotoxic effect on hepatocellular carcinoma cells.
| Cell Line | IC50 (µM) |
| HepG2 (Liver Cancer) | ~32 |
This data indicates that this compound can inhibit the growth of liver cancer cells at a micromolar concentration. Studies on other benzothiazole derivatives have also demonstrated broad antiproliferative activities against various cancer cell lines, including those of the lung, colon, and breast. nih.gov The methodologies used to determine these effects typically include the MTT assay, which measures metabolic activity as an indicator of cell viability.
Induction of Apoptosis and Cell Cycle Modulation in vitro
Further mechanistic studies have revealed that the anticancer effects of this compound are linked to the induction of apoptosis (programmed cell death) and modulation of the cell cycle. It has been reported to induce apoptosis in lung and colon cancer cell lines.
Research on related benzothiazole compounds provides a deeper understanding of the potential mechanisms. For example, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells by activating caspase-3 and PARP1 cleavage, increasing the levels of the pro-apoptotic protein Bim, and decreasing the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some benzimidazole (B57391) derivatives, which share structural similarities, have been found to cause cell cycle arrest at different phases (G0/G1, G1/S, or G2/M) in various cancer cell lines, including lung, breast, and ovarian cancer. mdpi.com These findings suggest that this compound likely exerts its anticancer effects through a multi-faceted mechanism involving the disruption of normal cell cycle progression and the activation of apoptotic pathways. However, specific details regarding the caspase cascade activation and cell cycle checkpoints affected by this particular compound require further investigation.
Impact on Signal Transduction Pathways in Cell Cultures
Derivatives of the core benzothiazole structure have been shown to exert influence over critical signal transduction pathways within cell cultures, particularly those related to apoptosis and inflammation. Research indicates that certain benzothiazole compounds can selectively induce apoptosis, or programmed cell death, in cancer cell lines. For instance, one derivative demonstrated the ability to trigger apoptosis in both lung and colon cancer cells. The mechanism underlying this pro-apoptotic activity often involves the modulation of key signaling cascades that control cell survival and death.
Furthermore, the anti-inflammatory properties of benzothiazole derivatives have been linked to their impact on specific signaling molecules. A key mechanism identified is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammatory processes. By inhibiting these enzymes, the compounds effectively disrupt the signaling pathway that leads to an inflammatory response. Studies on the cytotoxic effects of this compound against HepG2 liver cancer cells have reported an IC50 value of approximately 32 µM, indicating its potential to interfere with cellular viability pathways.
Receptor Binding Studies and Mechanistic Models of Interaction
The interaction of benzothiazole derivatives with specific protein receptors is a key aspect of their mechanism of action. Studies have focused on their binding affinities and the structural basis for these interactions.
One area of significant findings is the interaction of related benzamides with serotonin (B10506) receptors. A series of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid were synthesized and found to be potent agonists for the 5-HT4 receptor. nih.gov Binding assays using [3H]GR 113808 in rat striatum revealed that several of these compounds exhibit nanomolar affinity for 5-HT4 receptors. nih.gov For example, compound 7a (ML 10302) and 7k showed K_i values of 1.07 ± 0.5 nM and 1.0 ± 0.3 nM, respectively. nih.gov Interestingly, the introduction of two methyl groups on the piperidine (B6355638) ring in derivative 7g led to a dramatic shift in its pharmacological profile, turning it into a 5-HT4 antagonist with a K_i of 0.26 ± 0.06 nM. nih.gov Molecular modeling of these compounds suggested a folded conformation of the ethyl chain, which is characteristic of other conformationally-constrained benzamides like zacopride. nih.gov This led to the proposal of a hypothetical two-site binding model for the 5-HT4 receptor to explain the distinct actions of agonist and antagonist molecules. nih.gov
In another context, benzothiazole-based compounds have been investigated as inhibitors of the C-terminal domain of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability of many proteins involved in cancer progression. mdpi.com These studies help in understanding the mechanistic interactions at a molecular level.
Table 1: Receptor Binding Affinities of 4-amino-5-chloro-2-methoxybenzoic acid Derivatives for the 5-HT4 Receptor
| Compound | Modification | Receptor | Binding Affinity (K_i) | Pharmacological Profile |
|---|---|---|---|---|
| 7a (ML 10302) | Unsubstituted piperidine | 5-HT4 | 1.07 ± 0.5 nM nih.gov | Partial Agonist nih.gov |
| 7k | CONH2 substituted piperidine | 5-HT4 | 1.0 ± 0.3 nM nih.gov | Partial Agonist nih.gov |
| 7g | cis-3,5-dimethylpiperidine (B12482) | 5-HT4 | 0.26 ± 0.06 nM nih.gov | Antagonist nih.gov |
DNA Interaction Studies and Cleavage Mechanisms
The interaction of benzothiazole derivatives with DNA represents another important mechanism for their biological activity, particularly in the context of antimicrobial action. While direct intercalation or groove binding is one possibility, studies on related thiazole (B1198619) compounds suggest a more indirect mechanism involving the inhibition of essential enzymes that regulate DNA topology.
Research into new 4-methylthiazole-(benz)azole derivatives has pointed towards DNA gyrase as a potential target. mersin.edu.tr DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and repair, making it a validated target for antibiotics. Molecular docking studies combined with antimicrobial testing suggest that these compounds may exert their effect through an allosteric interaction with DNA gyrase rather than by directly competing with ATP at the active site. mersin.edu.tr This allosteric inhibition mechanism could be advantageous in developing new antimicrobial agents that circumvent existing resistance mechanisms. mersin.edu.tr
Antimicrobial Activity Investigations at the Cellular or Biochemical Level in vitro
Benzothiazole derivatives have been the subject of numerous in vitro investigations to determine their efficacy against a range of microbial pathogens, including bacteria and fungi. These studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
This compound itself has shown moderate activity against Mycobacterium tuberculosis, with a reported MIC of 44 µM. Various synthetic modifications of the benzothiazole scaffold have been explored to enhance this antimicrobial potential. For example, a series of 4-thiazolidinone (B1220212) derivatives incorporating a 2-amino-6-methoxybenzothiazole (B104352) moiety demonstrated potent antifungal activity against Candida albicans. nih.gov Another study on pyrazolo-1,2-benzothiazine acetamides found that compounds 7b and 7h exhibited potent and selective antibiotic activity against multiple strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant strains, with MIC90 values of 16 µg/mL and 8.0 µg/mL, respectively. beilstein-journals.org Similarly, certain 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have shown bactericidal activity against MRSA strains. nih.gov The antibacterial effects of 4-methylthiazole-(benz)azole derivatives have also been found to be valuable. mersin.edu.tr
Table 2: In Vitro Antimicrobial Activity of Benzothiazole Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Result |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | MIC | 44 µM |
| Pyrazolo-1,2-benzothiazine acetamide (B32628) (7h ) | S. aureus (multidrug-resistant) | MIC90 | 8.0 µg/mL beilstein-journals.org |
| Pyrazolo-1,2-benzothiazine acetamide (7b ) | S. aureus (susceptible) | MIC90 | 16 µg/mL beilstein-journals.org |
| 4-Thiazolidinone derivatives | Candida albicans | Antifungal Activity | Potent Activity nih.gov |
Structure-Activity Relationship (SAR) Analysis from Biological Data
Structure-Activity Relationship (SAR) analysis is crucial for optimizing the biological activity of lead compounds. For benzothiazole derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their therapeutic effects.
Antimicrobial and Anticancer Activity:
Substitutions on the Benzothiazole Ring: Modifications to the core benzothiazole structure have a significant impact on antimycobacterial efficacy. In a series of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) developed as anticancer agents, modifications to the "A" (methoxylbenzoyl), "B" (aryl), and "C" (thiazole) rings, as well as the linker between them, were systematically explored. nih.gov This led to a significant improvement in antiproliferative activity against melanoma and prostate cancer cells, with potency increasing from the micromolar to the low nanomolar range. nih.gov
Functional Groups: In a study of pyrazolo-1,2-benzothiazine acetamides, the presence and position of substituents were key to their selective activity against S. aureus. beilstein-journals.org For instance, compound 7h , with a bromine atom at the para position of the phenyl ring, was the most potent, suggesting that an electron-withdrawing group at this position enhances activity. beilstein-journals.org
Receptor Binding:
Piperidine Ring Substitution: For derivatives of 4-amino-5-chloro-2-methoxybenzoic acid targeting the 5-HT4 receptor, substitutions on the piperidine ring were critical. nih.gov Monosubstitution with groups like methyl (Me), hydroxyl (OH), or acetamido (NH-Ac) resulted in compounds with potency similar to the parent compound. nih.gov However, the introduction of two methyl groups (7g , 7h ) caused a dramatic shift from agonist to antagonist activity, highlighting a sensitive steric and electronic requirement at the receptor binding site. nih.gov
Ester vs. Amide Linker: The advantage of an ester functional group over a corresponding amide was demonstrated for 5-HT4 receptor affinity, although this difference was less pronounced when the basic moiety was sterically constrained. nih.gov
Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings
| Biological Target | Structural Modification | Impact on Activity |
|---|---|---|
| M. tuberculosis | Modifications on the benzothiazole structure | Significantly impacted efficacy. |
| Cancer Cells (Melanoma, Prostate) | Modifications on A, B, C rings and linker of SMART compounds | Improved antiproliferative activity from µM to low nM range. nih.gov |
| S. aureus | Bromo-substitution at para-position of phenyl ring | Enhanced antibacterial potency. beilstein-journals.org |
| 5-HT4 Receptor | Di-methylation of piperidine ring | Switched pharmacological profile from agonist to antagonist. nih.gov |
Academic Applications and Future Research Directions for 4 Chloro 5 Methoxybenzo D Thiazol 2 Amine
Role as a Privileged Scaffold in Heterocyclic Chemistry Research
The benzothiazole (B30560) core is a cornerstone in drug discovery, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netmdpi.comjchemrev.com The term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets with high affinity, making them exceptionally valuable for developing new therapeutic agents. benthamscience.comnih.gov The 2-aminobenzothiazole (B30445) structure, in particular, is a versatile and synthetically accessible starting point for creating a multitude of more complex molecules. rsc.org
The substitution pattern of 4-Chloro-5-methoxybenzo[d]thiazol-2-amine enhances its utility. The electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group at positions 4 and 5, respectively, modulate the electronic environment of the entire ring system. This influences the compound's reactivity and its potential interactions with biological macromolecules. Medicinal chemists leverage these properties to design and synthesize libraries of compounds with fine-tuned activities, aiming for enhanced potency and selectivity. jchemrev.com Recent patent reviews highlight that substitutions with halogens and aromatic groups are common strategies in the development of new benzothiazole-based drugs, particularly for cancer and neurodegenerative diseases. tandfonline.comnih.gov
Development as a Chemical Probe for Biological Target Validation
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to help elucidate its biological function. The development of such probes is crucial for target validation in the drug discovery process. While research specifically designating this compound as a chemical probe is not yet prominent, the broader 2-aminobenzothiazole class has shown immense potential in this area. For instance, derivatives have been developed as imaging agents for amyloid plaques in Alzheimer's disease diagnosis, effectively acting as probes for these pathological protein aggregates. eurekaselect.com
Given that 2-aminobenzothiazole derivatives are known to inhibit a wide range of proteins, including various kinases and epigenetic enzymes, they are ideal candidates for probe development. nih.gov The 4-chloro and 5-methoxy groups on the specified compound can be exploited to achieve high target affinity and selectivity. Future research could focus on developing this molecule into a probe by attaching reporter tags (like fluorescent labels or biotin) to the 2-amino group. This would enable researchers to track the molecule's interaction with its target within cells, helping to validate novel drug targets and understand complex disease pathways.
Utility as a Synthetic Intermediate for Complex Molecular Architectures
The this compound molecule is a valuable synthetic intermediate or building block for constructing more elaborate molecular structures. rsc.orgijprs.com The 2-amino group is a key functional handle, readily undergoing reactions such as acylation, alkylation, and diazotization. It can also participate in condensation reactions with bis-electrophilic reagents to form fused heterocyclic systems. rsc.orgresearchgate.net
The presence of the chloro and methoxy groups offers further opportunities for synthetic diversification. For example, the chloro group can be replaced via nucleophilic aromatic substitution, while the methoxy group could potentially be cleaved to reveal a phenol, providing another site for modification. This versatility allows chemists to build upon the benzothiazole core, creating large and structurally diverse compound libraries for screening in drug discovery or for developing new materials. researchgate.net Synthetic routes often start with the condensation of a corresponding thiophenol with a reagent that provides the 2-amino group, or through the cyclization of substituted anilines. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |
| 2-Amino Group | N-Acylation | Acid Chlorides, Anhydrides | N-acylated derivatives |
| 2-Amino Group | Schiff Base Formation | Aldehydes, Ketones | Imines |
| 2-Amino Group | N-Arylation | Aryl Halides (e.g., Buchwald-Hartwig coupling) | N-aryl derivatives |
| Benzene (B151609) Ring | Electrophilic Substitution | Nitrating agents, Sulfonating agents | Further substituted benzene ring |
Potential in Materials Science Research (e.g., Organic Electronics, Fluorescent Dyes)
Benzothiazole derivatives are gaining significant attention in materials science due to their unique electronic and photophysical properties. They are being explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgnih.gov The benzothiazole moiety often acts as an electron-accepting unit, and by combining it with electron-donating units, researchers can create donor-acceptor (D-A) molecules with tunable electronic properties, such as the HOMO/LUMO energy gap. nih.govresearchgate.net
Theoretical and experimental studies have shown that the structural configuration of benzothiazole derivatives, including their planarity, significantly impacts their performance in optoelectronic devices. research-nexus.net The introduction of substituents like the chloro and methoxy groups in this compound can alter the molecule's emission spectrum, making it a candidate for new fluorescent dyes or emitters in OLEDs. research-nexus.netresearchgate.net Future research will likely focus on incorporating this specific scaffold into polymeric structures or larger conjugated systems to develop high-performance organic electronic materials. rsc.org
Unexplored Reactivity and Remaining Synthetic Challenges
While the fundamental reactivity of the 2-aminobenzothiazole core is well-documented, the specific reactivity of this compound presents unique questions. The interplay between the electron-donating methoxy group and the electron-withdrawing chloro group can lead to complex regioselectivity in electrophilic substitution reactions on the benzene ring. A key challenge is to develop synthetic methods that can selectively target other positions on the benzene ring without disturbing the existing substituents.
Unexplored areas of reactivity include transition-metal-catalyzed cross-coupling reactions at the C-4 chloro position and the potential for the methoxy group to direct ortho-metalation. Furthermore, the development of "green" synthetic protocols that use environmentally benign solvents and catalysts remains an important goal for the industrial-scale production of this and related compounds. nih.gov Overcoming these challenges will enable the synthesis of novel derivatives with precisely controlled structures for advanced applications.
Integration into Fragment-Based Drug Discovery Research Methodologies
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds, starting with the screening of low-molecular-weight fragments that bind weakly to a biological target. The thiazole (B1198619) scaffold is frequently identified as a "hit" in such screening campaigns. nih.govacs.org Its rigid structure and ability to form key interactions make it an excellent starting point for building more potent molecules.
However, 2-aminothiazoles are also known to be potential "frequent hitters," meaning they can show activity in assays through non-specific mechanisms. nih.gov Therefore, when a fragment like this compound is identified as a hit, it is crucial to perform follow-up studies to validate its binding mode and ensure on-target engagement. nih.gov The future integration of this compound into FBDD workflows will involve careful profiling to distinguish true, specific binding from non-specific activity, allowing its use as a solid foundation for developing novel, highly specific drug candidates.
Table 2: Profile of Thiazole Scaffolds in FBDD
| Advantage | Challenge | Mitigation Strategy |
| Frequent "hit" in screens nih.gov | Potential for non-specific binding ("frequent hitter") nih.gov | Orthogonal biophysical assays to confirm target engagement nih.gov |
| Provides a rigid core for elaboration | Can exhibit redox activity or thiol reactivity | Profiling assays to detect and exclude promiscuous compounds |
| Synthetically tractable scaffold | Potential for off-target activity | Structure-activity relationship (SAR) studies to optimize for selectivity |
Emerging Trends in Benzothiazole Research and Future Outlook
The field of benzothiazole research is dynamic and expanding. A major trend is the continued focus on developing novel anticancer agents, with many derivatives being investigated as inhibitors of various protein kinases and epigenetic targets. nih.govnih.govnih.gov There is also growing interest in their application for neurodegenerative diseases, not only for therapy but also for diagnosis. tandfonline.comeurekaselect.com
Another significant trend is the adoption of green chemistry principles in the synthesis of benzothiazole derivatives, aiming to make the production processes more efficient and environmentally friendly. nih.gov Looking forward, the future of research on compounds like this compound will likely involve a multidisciplinary approach. This will integrate computational modeling to predict biological activity and material properties, advanced synthetic methods to create complex and diverse derivatives, and sophisticated biological and material science techniques to test these new molecules. The versatility of the benzothiazole scaffold ensures its continued importance in both medicine and technology. mdpi.comjchemrev.com
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-Chloro-5-methoxybenzo[d]thiazol-2-amine, and how can reaction conditions be optimized?
- Key Methods :
-
Nitro Reduction : Start with 5-chloro-4-nitrobenzo[d]thiazole derivatives. Reduction using iron in acetic acid/MeOH yields the amine group (e.g., 80–85% yield) .
-
Substitution Reactions : Use nucleophilic substitution with NaH/K₂CO₃ in DMF/DMSO for introducing methoxy or chloro groups at specific positions .
- Optimization Tips :
-
Monitor reaction progress via TLC or HPLC to avoid over-reduction.
-
Adjust solvent polarity (e.g., DMF for high-temperature reactions) to enhance regioselectivity.
Table 1 : Example Synthetic Routes
Step Reagents/Conditions Yield (%) Reference Nitro Reduction Fe, AcOH/MeOH, 60°C 80–85 Methoxy Substitution NaH, DMF, 100°C 70–75
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3433 cm⁻¹, C-Cl at 750–550 cm⁻¹) .
- NMR :
- ¹H NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons show splitting patterns dependent on substitution .
- ¹³C NMR: Carbon signals for thiazole rings typically appear at 150–160 ppm .
- HRMS (ESI-TOF) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₈H₇ClN₂OS: 231.0248) with <2 ppm error .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model HOMO-LUMO gaps and electron density maps. Exact exchange terms improve accuracy for thermochemical properties (average deviation <2.4 kcal/mol) .
- Correlation-Energy Models : Apply Lee-Yang-Parr (LYP) functionals to predict polarization effects and solvent interactions .
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine parameters .
Q. What strategies address discrepancies in reported biological activities of this compound derivatives?
- Structure-Activity Relationship (SAR) Studies :
- Modify substituents (e.g., replace methoxy with trifluoromethyl to enhance lipophilicity and metabolic stability) .
- Test derivatives against enzyme targets (e.g., kinase inhibition assays) to identify critical functional groups .
- Experimental Design :
- Use standardized cell lines and assay protocols (e.g., MTT for cytotoxicity) to minimize variability.
- Validate target engagement via SPR or ITC to confirm binding affinities .
Q. How can researchers design derivatives of this compound for improved pharmacological profiles?
- Derivatization Strategies :
- Bioisosteric Replacement : Substitute chloro with bromo for enhanced halogen bonding without steric hindrance .
- Prodrug Approaches : Introduce acetylated amines to improve bioavailability .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with optimal binding to targets like EGFR or 5-HT₃ receptors .
Table 2 : Key Functional Group Modifications and Effects
| Modification | Effect on Properties | Reference |
|---|---|---|
| Trifluoromethyl Addition | ↑ Lipophilicity, metabolic stability | |
| Bromo Substitution | ↑ Halogen bonding, binding affinity |
Methodological Notes
- Contradiction Handling : Discrepancies in reduction yields (e.g., Fe/AcOH vs. catalytic hydrogenation) may arise from substrate purity or solvent choice. Replicate conditions from peer-reviewed protocols .
- Advanced Characterization : Combine X-ray crystallography (for solid-state structure) with dynamic NMR to study conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
